![molecular formula C16H32O3 B047565 [2-(Dodecyloxy)ethoxy]acetaldehyde CAS No. 202408-13-7](/img/structure/B47565.png)

[2-(Dodecyloxy)ethoxy]acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

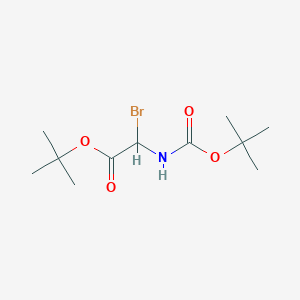

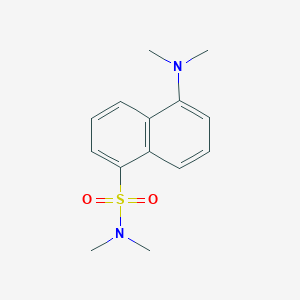

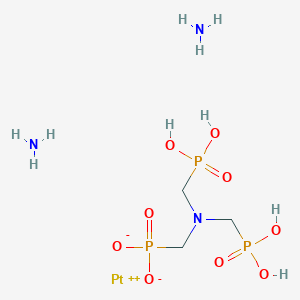

“[2-(Dodecyloxy)ethoxy]acetaldehyde” is a chemical compound with the molecular formula C16H32O3 . It has an average mass of 272.423 Da and a monoisotopic mass of 272.235138 Da .

Molecular Structure Analysis

The molecule contains a total of 50 bonds. There are 18 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), and 2 ethers (aliphatic) .Wissenschaftliche Forschungsanwendungen

Bioorganic Chemistry

In the field of Bioorganic Chemistry , acetaldehyde is used in organic synthesis for the enantioselective reaction between acetaldehyde and a broad range of other aldehydes as acceptor molecules . However, its application is hampered by a poor tolerance towards high concentrations of acetaldehyde, its natural substrate .

The method of application involves using 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) in the reaction. The active K167 forms a Schiff base with the donor molecule, while K201 functions to reduce the pKa of K167 and, together with D102, participates in a proton-relay system critical for efficient catalysis .

The results of this application have shown that a reaction product binds to the inner part of the enzyme, and that this effect can be partly reversed via heating . A covalently bound reaction product bridging the catalytically active lysine (K167) to a nearby cysteine (C47) in the deactivated enzyme was observed .

Photodissociation Studies

In Photodissociation Studies , acetaldehyde is used in the studies of formaldehyde photodissociation . The roaming mechanism, an unconventional reaction path, was discovered more than a decade ago in these studies .

The method of application involves tracking the time-evolution of the pair-correlated product state distributions . This helps in deciphering the competing, interwoven reaction pathways that lead to the radical (CH3 + HCO) and molecular (CH4 + CO) products .

The results of this application have shown that possible roaming pathways are then elucidated and a more precise descriptor of the phenomenon is delineated .

Carcinogenesis Studies

In Carcinogenesis Studies , acetaldehyde is known to cause various forms of damage to DNA, including DNA adducts, single- and/or double-strand breaks (DSBs), point mutations, sister chromatid exchanges (SCEs), and DNA–DNA cross-links .

The method of application in this field involves studying the effects of acetaldehyde on DNA and observing the types of damage it can cause .

The results of these studies have shown that acetaldehyde is a highly reactive compound that can cause significant damage to DNA .

The method of application involves using DERA enzymes in C–C bond formation reactions to produce novel compounds . This offers a versatile biocatalytic alternative for synthesis .

The results of this application have shown that the synthetic utility of DERAs has been improved by protein engineering approaches . The DERA-based applications range from synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds .

Chemical Industry

In the Chemical Industry , acetaldehyde is used in the production of other chemicals, such as acetic acid, peracetic acid, and pyridine .

The method of application involves using acetaldehyde as an intermediate in the synthesis of various resins and plasticizers .

The results of this application have shown that acetaldehyde’s diverse chemical properties and reactive nature make it a highly valued compound in several industries .

Tautomerism Studies

In Tautomerism Studies , acetaldehyde is used to study its tautomeric forms – the keto form and the enol form .

The method of application involves studying the properties of acetaldehyde and observing its tautomeric behavior .

The results of these studies have shown that acetaldehyde can exist in two isomeric forms, which makes it tautomeric .

Flavoring Agent

In the Food and Beverage Industry , acetaldehyde occurs naturally in various foods and beverages, including coffee, bread, and ripe fruit . It is also used as a flavoring agent in certain products .

The method of application involves adding acetaldehyde to food and beverage products to enhance their flavor .

The results of this application have shown that acetaldehyde can significantly enhance the flavor of various food and beverage products .

Fuel Additive

Acetaldehyde is used as a Fuel Additive . As an antiknock agent, it reduces knocking in engines and improves fuel efficiency .

The method of application involves adding acetaldehyde to fuel to improve its efficiency .

The results of this application have shown that acetaldehyde can significantly improve the efficiency of fuel .

Pharmaceutical Industry

In the Pharmaceutical Industry , acetaldehyde is used in the synthesis of certain drugs and vitamins .

The method of application involves using acetaldehyde as an intermediate in the synthesis of various pharmaceutical compounds .

The results of this application have shown that acetaldehyde is a valuable compound in the synthesis of various pharmaceutical products .

Eigenschaften

IUPAC Name |

2-(2-dodecoxyethoxy)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJBXKQUMBZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Dodecyloxy)ethoxy]acetaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)